molecular formula C9H7ClO2 B2745813 5-Chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid CAS No. 1781659-28-6

5-Chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid

Cat. No.: B2745813
CAS No.: 1781659-28-6
M. Wt: 182.6
InChI Key: HCKGXMWVMAMLOG-UHFFFAOYSA-N
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Description

5-Chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid is a chemical compound with the molecular formula C₉H₇ClO₂ and a molecular weight of 182.61 g/mol . This compound is characterized by its bicyclic structure, which includes a chlorine atom and a carboxylic acid group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as bicyclo[4.2.0]octa-1,3,5-triene and chlorinating agents.

    Chlorination: The bicyclic compound undergoes chlorination using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions to introduce the chlorine atom at the desired position.

    Carboxylation: The chlorinated intermediate is then subjected to carboxylation using carbon dioxide (CO₂) in the presence of a base, such as sodium hydroxide (NaOH), to form the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated systems are employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-Chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to convert the carboxylic acid group to an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN₃) or sodium methoxide (NaOCH₃).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols. Substitution reactions result in the formation of various substituted bicyclic compounds.

Scientific Research Applications

5-Chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create complex molecules and study reaction mechanisms.

    Biology: The compound is employed in biochemical assays to investigate enzyme activities and protein interactions.

    Medicine: Research explores its potential as a pharmacophore in drug discovery, particularly for developing new therapeutic agents.

    Industry: It serves as an intermediate in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. The chlorine atom and carboxylic acid group contribute to its reactivity and binding affinity, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid: Similar in structure but with the chlorine atom at a different position.

    3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid: Contains methoxy groups instead of a chlorine atom.

Uniqueness

5-Chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 5-position and the carboxylic acid group at the 7-position make it a valuable compound for targeted research and industrial applications.

Properties

IUPAC Name

5-chlorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO2/c10-7-3-1-2-5-4-6(8(5)7)9(11)12/h1-3,6H,4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKGXMWVMAMLOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C1C=CC=C2Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1781659-28-6
Record name 5-chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
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